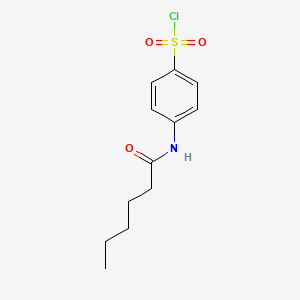

N-hexanoyl-sulfanilyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hexanoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-2-3-4-5-12(15)14-10-6-8-11(9-7-10)18(13,16)17/h6-9H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGACMAKDJBWAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hexanoyl Sulfanilyl Chloride and Analogous N Acylated Sulfonyl Chlorides

Strategies for Sulfonyl Chloride Formation

The creation of the sulfonyl chloride functional group is a critical step. Methodologies to achieve this transformation often begin with amide precursors or various sulfur-containing compounds.

Chlorosulfonation Approaches from Amide Precursors

A prevalent method for synthesizing sulfonyl chlorides is the chlorosulfonation of N-acylated anilines. libretexts.orgstackexchange.com In this approach, an acylated aniline (B41778), such as acetanilide (B955), serves as the starting material. The acyl group acts as a protecting group for the amino functionality, which moderates its high reactivity and directs the electrophilic substitution to the para-position. libretexts.orgstackexchange.com The reaction is typically carried out using chlorosulfonic acid. google.comgoogle.com

A general procedure involves the reaction of the acylanilide with an excess of chlorosulfonic acid. google.comgoogle.com In some cases, a chlorinating agent like thionyl chloride or phosphorus pentachloride is added after the initial reaction with chlorosulfonic acid to ensure complete conversion to the sulfonyl chloride. google.comgoogle.com It is noteworthy that under these strong acidic conditions, the acyl group can sometimes be cleaved, although its primary role is to direct the sulfonation. google.comgoogle.com

A continuous process for producing N-acylsulfanilyl chlorides has also been developed, which involves reacting an acylanilide with chlorosulfonic acid and then adding an organic solvent and a surfactant before crystallization to improve product purity. google.com Another method utilizes sulfur trioxide as the sulfonating agent in glacial acetic acid. google.com

Oxidative Conversion of Sulfur-Containing Precursors to Sulfonyl Chlorides

An alternative to chlorosulfonation involves the oxidative chlorination of sulfur-containing precursors like thiols and disulfides. researchgate.netnih.gov These methods are often advantageous due to milder reaction conditions and avoidance of harsh reagents. organic-chemistry.org

Several reagent systems have been developed for this transformation:

Hydrogen Peroxide/Zirconium Tetrachloride: This system efficiently converts thiols and disulfides to sulfonyl chlorides in high yields and with short reaction times. organic-chemistry.org

Hydrogen Peroxide/Thionyl Chloride: This combination serves as a highly reactive reagent for the direct oxidative conversion of thiol derivatives. organic-chemistry.orgorganic-chemistry.org

Nitrate Salt/Chlorotrimethylsilane: This mixture provides a mild and efficient method for the oxidative chlorination of thiols and disulfides. organic-chemistry.orgcdnsciencepub.com

Trichloroisocyanuric Acid (TCCA) or N-Chlorosuccinimide (NCS): These reagents offer a practical and simple process for converting sulfur compounds to arenesulfonyl chlorides. researchgate.net

Nitric Acid/Hydrochloric Acid/Oxygen: A continuous flow, metal-free protocol has been developed using this system for the synthesis of sulfonyl chlorides from thiols and disulfides. researchgate.net

These oxidative methods are valuable for their efficiency and, in some cases, for their applicability in continuous flow systems, which can be advantageous for larger-scale production. researchgate.net

Utilization of Specific Reagents and Reaction Conditions for Sulfonyl Chloride Synthesis

Recent advancements have introduced novel reagents and conditions for the synthesis of sulfonyl chlorides.

Pyrylium Salts: Pyrylium-BF4 has been identified as a reagent that can activate primary sulfonamides to form sulfonyl chlorides under mild conditions. nih.gov This method is particularly useful for late-stage functionalization of complex molecules containing a primary sulfonamide group. nih.gov

DABSO as an SO2 Surrogate: 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, solid sulfur dioxide surrogate. It has been used in a Sandmeyer-type reaction to convert anilines to sulfonyl chlorides in the presence of hydrochloric acid and a copper catalyst. acs.org This method is notable for its mild conditions and broad substrate scope, including heterocyclic anilines. acs.org

The following table summarizes various reagents used for sulfonyl chloride synthesis.

| Precursor Type | Reagent(s) | Key Features |

| N-Acylanilide | Chlorosulfonic Acid, Thionyl Chloride | Traditional method, good for para-substitution. libretexts.orggoogle.comgoogle.com |

| Thiol/Disulfide | H₂O₂/ZrCl₄ | High efficiency, mild conditions. organic-chemistry.org |

| Thiol/Disulfide | H₂O₂/SOCl₂ | Highly reactive, direct conversion. organic-chemistry.orgorganic-chemistry.org |

| Thiol/Disulfide | KNO₃/TMSCl | Mild and efficient. organic-chemistry.orgcdnsciencepub.com |

| Primary Sulfonamide | Pyry-BF₄ | Mild activation, good for late-stage functionalization. nih.gov |

| Aniline | DABSO/HCl/Cu Catalyst | Sandmeyer-type reaction, broad scope. acs.org |

Integration of the N-Hexanoyl Moiety

The introduction of the hexanoyl group is the second key transformation in the synthesis of N-hexanoyl-sulfanilyl chloride. This can be achieved either through direct acylation of a suitable precursor or as part of a stepwise synthetic sequence.

Direct Acylation Strategies in the Synthesis of N-Acylsulfanilyl Derivatives

Direct acylation methods involve the introduction of the acyl group onto a pre-existing sulfanilyl derivative. The N-acylation of sulfonamides is a common strategy. dergipark.org.tr This can be achieved using acylating agents like acyl chlorides or anhydrides. tandfonline.commdpi.com

Several catalytic systems have been developed to facilitate this reaction:

Lewis Acids: Catalysts such as zinc chloride (ZnCl₂), copper(II) triflate (Cu(OTf)₂), and other metal triflates can efficiently promote the N-acylation of sulfonamides. tandfonline.commdpi.com

Base-Mediated Acylation: Bases like pyridine (B92270) can be used to activate the sulfonamide nitrogen for acylation. mdpi.com

Direct acylation can also be performed on other substrates. For instance, the acylation of D-glucose derivatives with N-acetylsulfanilyl chloride has been reported, demonstrating the utility of pre-formed N-acylsulfanilyl chlorides as acylating agents themselves. scialert.net

Stepwise Synthesis Pathways for N-Hexanoyl-sulfanilyl Architectures

A stepwise approach offers a more controlled synthesis of N-hexanoyl-sulfanilyl chloride. A common pathway involves the initial acylation of an aniline derivative, followed by the formation of the sulfonyl chloride.

A typical sequence for a related compound, N-acetylsulfanilyl chloride, illustrates this process:

Acylation of Aniline: Aniline is first acylated with acetic anhydride (B1165640) to form acetanilide. This step protects the amino group and directs the subsequent sulfonation. libretexts.orgstackexchange.com

Chlorosulfonation: The resulting acetanilide is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding N-acetylsulfanilyl chloride. libretexts.org

This stepwise method allows for the synthesis of a variety of N-acylsulfanilyl chlorides by simply changing the acylating agent in the first step. For the synthesis of N-hexanoyl-sulfanilyl chloride, hexanoyl chloride or hexanoic anhydride would be used in place of acetic anhydride. Hexanoyl chloride itself can be synthesized from n-caproic acid and thionyl chloride. chemicalbook.com

A study on the synthesis of N-sulfonyl homoserine lactone derivatives provides an example of a multi-step synthesis that involves the formation of an N-acylsulfonamide. In this work, an amine was reacted with N-acetylsulfanilyl chloride. The acetyl group was later removed by hydrolysis, and the resulting free amine was then acylated with various acid chlorides to produce the final target compounds. mdpi.com This demonstrates a versatile strategy where the acyl group can be introduced at a later stage in the synthesis.

The following table outlines a general stepwise pathway for N-hexanoyl-sulfanilyl chloride.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Acylation | Aniline + Hexanoyl Chloride/Anhydride | N-Hexanoylaniline |

| 2 | Chlorosulfonation | N-Hexanoylaniline + Chlorosulfonic Acid | N-Hexanoyl-sulfanilyl chloride |

Catalytic Systems and Reaction Conditions in N-Acylsulfanilyl Chloride Synthesis

The synthesis of N-acylsulfanilyl chlorides, including N-hexanoyl-sulfanilyl chloride, and their analogs is predominantly achieved through the N-acylation of the corresponding sulfonamide. This transformation is greatly influenced by the choice of catalytic system and reaction conditions, which dictate the efficiency, selectivity, and yield of the process. A variety of catalysts, ranging from Lewis acids to heterogeneous systems and organocatalysts, have been effectively employed.

The acylation of sulfonamides can be facilitated by a range of Lewis acid catalysts. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have proven to be highly efficient, requiring only catalytic amounts (e.g., 0.001 equivalents) to promote the reaction between a sulfonamide and an acylating agent like an acyl chloride or anhydride. tandfonline.com Other effective metal triflates include those of aluminum (Al(OTf)₃), iron (Fe(OTf)₃), gallium (Ga(OTf)₃), and indium (In(OTf)₃). tandfonline.com Bismuth(III) salts, including BiCl₃ and Bi(OTf)₃, are also effective catalysts that perform well under both heterogeneous and solvent-free conditions. researchgate.net Additionally, simple Lewis acids like anhydrous zinc chloride (ZnCl₂) and tin(IV) chloride (SnCl₄) have been successfully used to catalyze the N-acylation of sulfonamides with acyl halides. mdpi.comscispace.comresearchgate.net

Heterogeneous catalysts offer significant advantages in terms of ease of separation and potential for recycling. P₂O₅/SiO₂, a silica-supported phosphorus pentoxide catalyst, is effective for the N-acylation of sulfonamides using either carboxylic acid anhydrides or chlorides. sid.ir This system works well in dichloromethane (B109758) (CH₂Cl₂) or under solvent-free conditions, and the catalyst can be recovered by simple filtration and reused. sid.ir Similarly, ZSM-5-SO₃H, a sulfonated zeolite, serves as a reusable heterogeneous catalyst for the acylation of sulfonamides under mild, solvent-free conditions. researchgate.net Metal hydrogen sulfates, particularly Al(HSO₄)₃ and Zr(HSO₄)₄, have also been identified as highly active catalysts for this transformation under solvent-free and heterogeneous settings. researchgate.net

In addition to metal-based catalysts, organocatalytic systems have been explored. Pyridine-N-oxides have been shown to catalyze the enantioselective N-acylative desymmetrization of sulfonimidamides, highlighting the potential for asymmetric synthesis in related compounds. rsc.org While traditional methods often employ bases like pyridine or triethylamine (B128534) to activate the sulfonamide nitrogen, modern catalytic approaches offer milder conditions and improved efficiency. mdpi.comarkat-usa.org

Reaction conditions are tailored to the specific catalytic system. Solvents like dichloromethane and toluene (B28343) are common, but there is a significant trend towards solvent-free reactions to improve sustainability and simplify work-up procedures. sid.irresearchgate.netresearchgate.net The acylating agents are typically acyl chlorides (such as hexanoyl chloride) or the corresponding anhydrides. tandfonline.comsid.ir Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst's efficacy. mdpi.comarkat-usa.orgtandfonline.com

Table 1: Catalytic Systems for N-Acylation of Sulfonamides

| Catalyst | Acylating Agent | Solvent | Key Features |

|---|---|---|---|

| Metal Triflates (e.g., Cu(OTf)₂) | Acyl Chlorides, Anhydrides | Dichloromethane | High efficiency with very low catalyst loading (0.001 equiv). tandfonline.com |

| Bismuth(III) Salts (BiCl₃, Bi(OTf)₃) | Acyl Chlorides, Anhydrides | Dichloromethane, Solvent-free | Rapid reactions in both heterogeneous and solvent-free conditions. researchgate.net |

| Zinc Chloride (ZnCl₂) | Acyl Chlorides, Bromoacetyl Bromide | Benzene (B151609), Toluene | Effective for N-acylation of N-substituted sulfonamides. mdpi.comscispace.com |

| P₂O₅/SiO₂ | Acyl Chlorides, Anhydrides | Dichloromethane, Solvent-free | Recyclable, heterogeneous catalyst; offers simple work-up. sid.irresearchgate.net |

| Al(HSO₄)₃, Zr(HSO₄)₄ | Acyl Chlorides, Anhydrides | Solvent-free | Highly active, heterogeneous acid catalysts with short reaction times. researchgate.net |

| Cesium Salt of Wells–Dawson Heteropolyacid | Anhydrides | Water | Green solvent, reusable catalyst, works at room temperature. tandfonline.com |

| Palladium(0) | Carbon Monoxide, Sulfonyl Azides | Acetonitrile | Carbonylative synthesis route to N-acylsulfonamides. acs.org |

Sustainable and Green Chemistry Aspects in Sulfonyl Chloride Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for sulfonyl chlorides and their derivatives, including N-acylated compounds. Key areas of focus include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.

A major thrust in green synthesis is the reduction or elimination of volatile and hazardous organic solvents. Many modern methods for N-acylation of sulfonamides are designed to be performed under solvent-free conditions. sid.irresearchgate.netresearchgate.net This approach not only minimizes waste but also simplifies the purification process, often allowing for the isolation of the product through simple filtration or washing. For instance, the use of catalysts like P₂O₅/SiO₂, ZSM-5-SO₃H, and bismuth(III) salts has proven highly effective in solvent-free environments, leading to high yields of N-acylsulfonamides. researchgate.netsid.irresearchgate.net

When a solvent is necessary, the focus shifts to greener alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of a cesium salt of Wells–Dawson heteropolyacid (Cs₅HP₂W₁₈O₆₂) as a catalyst has enabled the successful N-acylation of sulfonamides in water at room temperature. tandfonline.com This method is notable for its mild conditions and the reusability of the catalyst. tandfonline.com

Photocatalysis represents an innovative and sustainable approach to chemical synthesis. A recently developed method uses potassium poly(heptazine imide), a type of carbon nitride, as a photocatalyst for the synthesis of sulfonyl chlorides from S-arylthioacetates. nih.gov This process is chromoselective, meaning the product can be selectively generated by varying the wavelength of the incident light. nih.gov Utilizing light as a traceless reagent offers a clean and energy-efficient alternative to traditional thermal methods. nih.gov

Furthermore, improving atom economy is a key goal. Direct synthetic routes that minimize the number of steps and the use of protecting groups are preferred. For example, methods for the direct chlorosulfonation of acetanilide using sulfur trioxide as the sulfonating agent offer a more direct pathway to intermediates like N-acetylsulfanilyl chloride, avoiding harsher reagents. google.com

Table 2: Green Chemistry Approaches in Sulfonyl Chloride and N-Acylsulfonamide Synthesis

| Green Chemistry Principle | Methodology/Catalyst | Substrates | Key Advantages |

|---|---|---|---|

| Use of Green Solvents | Cesium Salt of Wells–Dawson Heteropolyacid in Water | Sulfonamides, Anhydrides | Avoids organic solvents; catalyst is reusable; mild room temperature conditions. tandfonline.com |

| Solvent-Free Conditions | P₂O₅/SiO₂, Al(HSO₄)₃, ZSM-5-SO₃H, Bi(OTf)₃ | Sulfonamides, Acylating Agents | Eliminates solvent waste; simplifies product isolation; often high yields and short reaction times. researchgate.netsid.irresearchgate.netresearchgate.net |

| Reusable Heterogeneous Catalysis | P₂O₅/SiO₂, ZSM-5-SO₃H | Sulfonamides, Acylating Agents | Catalyst can be recovered by filtration and reused, reducing waste and cost. sid.irresearchgate.net |

| Photocatalysis | Potassium Poly(heptazine imide) | S-arylthioacetates, Amines | Uses light as a traceless reagent; energy-efficient; chromoselective synthesis is possible. nih.gov |

| Improved Atom Economy | Direct Sulfonation with Sulfur Trioxide | Acetanilide | More direct route to key intermediates, potentially reducing waste. google.com |

Chemical Reactivity and Derivatization Strategies of N Hexanoyl Sulfanilyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, readily undergoing nucleophilic substitution. This reactivity is central to the utility of N-hexanoyl-sulfanilyl chloride in organic synthesis. The electron-withdrawing nature of both the sulfonyl group and the N-hexanoylamido substituent enhances the electrophilicity of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles.

The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom is more complex than at an sp³-hybridized carbon and is generally discussed in terms of two primary pathways: a concerted, Sₙ2-like mechanism and a stepwise addition-elimination (A-E) mechanism. nih.gov

Concerted Sₙ2-type Mechanism: In this pathway, the nucleophile attacks the sulfur center, forming a bond while the sulfur-chlorine bond is broken in a single, synchronous step. This process proceeds through a trigonal bipyramidal transition state. For many arenesulfonyl chlorides, this is considered the dominant pathway. nih.govmdpi.combeilstein-journals.org

Addition-Elimination (A-E) Mechanism: This stepwise mechanism involves the initial attack of the nucleophile to form a pentacoordinate sulfurane intermediate. This intermediate then eliminates the chloride leaving group in a second step to yield the final product.

Kinetic studies on various arenesulfonyl chlorides have provided insights into these mechanisms. For the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides, the reaction was found to follow second-order kinetics, consistent with an Sₙ2 mechanism. nih.gov The influence of substituents on the aromatic ring is a key diagnostic tool. Electron-withdrawing groups, such as the N-hexanoylamido group, are expected to increase the rate of substitution by stabilizing the increased negative charge on the sulfonyl oxygens in the transition state. nih.gov

Table 1: Mechanistic Details of Nucleophilic Substitution on Arenesulfonyl Chlorides

| Feature | Sₙ2-like Mechanism | Addition-Elimination (A-E) |

| Kinetics | Typically second-order | Can be second-order |

| Intermediate | None (only a transition state) | Pentacoordinate sulfurane |

| Stereochemistry | Inversion of configuration | Variable |

| Effect of EWG | Rate acceleration | Rate acceleration |

This table provides a generalized comparison of the two primary mechanisms proposed for nucleophilic substitution at a sulfonyl sulfur center.

N-hexanoyl-sulfanilyl chloride is highly reactive towards primary and secondary amines, a reaction that forms the basis of sulfonamide synthesis. libretexts.orgcbijournal.com This reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. chemguide.co.uk The HCl byproduct is typically neutralized by adding a base, such as pyridine (B92270) or triethylamine (B128534), or by using an excess of the amine nucleophile. libretexts.org

The general reaction is as follows: R-NH-CO-(CH₂)₄-C₆H₄-SO₂Cl + 2 R'R''NH → R-NH-CO-(CH₂)₄-C₆H₄-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

This sulfonylation is not limited to amines. Other heteroatom nucleophiles also react readily:

Alcohols (ROH): React to form sulfonate esters (R-SO₂-OR'), which are excellent leaving groups in subsequent substitution or elimination reactions. organic-chemistry.orgyoutube.com

Water (H₂O): Hydrolysis occurs, particularly under heating, to produce the corresponding sulfonic acid. wikipedia.org

Thiols (RSH): React to yield thiosulfonates.

The reactivity hierarchy generally follows the nucleophilicity of the attacking species. The presence of the bulky hexanoyl group may introduce some steric hindrance, potentially slowing the reaction rate compared to smaller analogs, but the fundamental reactivity remains.

Utility in the Formation of Advanced Organic Scaffolds

The dual functionality of N-hexanoyl-sulfanilyl chloride—containing both an amide and a reactive sulfonyl chloride—makes it a valuable building block for more complex molecules.

The primary utility of the sulfonyl chloride group is in sulfonylation reactions, which involve the transfer of the sulfonyl moiety (R-SO₂-) to a nucleophile. This is distinct from acylation, which would involve the hexanoyl group's carbonyl center.

Alcohols and Amines: As previously discussed, the sulfonylation of simple alcohols and amines is a foundational reaction. With alcohols, the transformation is often used to "activate" a hydroxyl group, converting it into a sulfonate ester (e.g., tosylate, mesylate), which is a much better leaving group than the original -OH. organic-chemistry.orgyoutube.com This activation is a key step in many synthetic pathways.

Sugars: Polyhydroxylated molecules like sugars present a challenge for regioselective functionalization. Sulfonylation often occurs preferentially at the most reactive and sterically accessible hydroxyl group. For instance, primary hydroxyl groups (e.g., at the C6 position of hexopyranoses) are generally more reactive than secondary ones. researchgate.net

Nucleosides: The selective sulfonylation of nucleosides, which contain multiple hydroxyl and sometimes amino groups, is crucial for the synthesis of antiviral and anticancer analogs. The reaction conditions can be tuned to favor sulfonylation at specific positions, often the 5'-hydroxyl group of the ribose or deoxyribose moiety, due to its primary nature.

While the direct use of sulfonyl chlorides in metal-catalyzed cross-coupling reactions is less common than that of aryl halides, they can participate in certain transformations. For instance, under specific conditions, the sulfonyl chloride group can be reduced or can undergo coupling reactions. researcher.life

More commonly, transformations are performed on the products derived from the sulfonyl chloride.

Sulfonamides: The N-S bond in sulfonamides is exceptionally stable. However, the hydrogen on a primary or secondary sulfonamide is acidic and can be deprotonated, allowing for N-alkylation. libretexts.org

Sulfonate Esters: As excellent leaving groups, sulfonate esters derived from the reaction of N-hexanoyl-sulfanilyl chloride with alcohols are versatile intermediates for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles with inversion of stereochemistry.

Regioselective Functionalization Enabled by N-Hexanoyl-sulfanilyl Chloride

This section pertains to the regiochemical outcome of further substitution reactions on the aromatic ring of N-hexanoyl-sulfanilyl chloride itself. The existing substituents strongly influence the position of any incoming electrophile in electrophilic aromatic substitution reactions.

The two substituents on the benzene (B151609) ring have opposing directing effects:

N-Hexanoylamido Group (-NHCO(CH₂)₄CH₃): This is a moderately activating, ortho, para-directing group. The lone pair on the nitrogen atom can donate electron density into the ring, stabilizing the arenium ion intermediate for attack at the ortho and para positions.

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

In cases of competing directing effects, the more strongly activating group typically controls the regioselectivity. Therefore, the N-hexanoylamido group will direct incoming electrophiles primarily to the positions ortho to it (C2 and C6), as the para position (C4) is already occupied by the sulfonyl chloride group.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on N-hexanoyl-sulfanilyl Chloride

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-(Hexanoylamino)-3-nitrobenzenesulfonyl chloride |

| Halogenation | Br₂ / FeBr₃ | 3-Bromo-4-(hexanoylamino)benzenesulfonyl chloride |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Acyl-4-(hexanoylamino)benzenesulfonyl chloride |

This table outlines the predicted regiochemical outcomes for common electrophilic aromatic substitution reactions, with substitution occurring ortho to the activating N-hexanoylamido group.

Reaction Kinetics and Thermodynamic Considerations in Sulfonyl Chloride Transformations

A comprehensive understanding of the chemical reactivity of N-hexanoyl-sulfanilyl chloride necessitates a detailed examination of its reaction kinetics and the thermodynamic principles governing its transformations. While specific experimental data for N-hexanoyl-sulfanilyl chloride is not extensively documented in publicly available literature, a robust framework for its behavior can be constructed by analyzing studies of analogous aromatic sulfonyl chlorides. The solvolysis of these compounds, particularly benzenesulfonyl chlorides, has been the subject of detailed kinetic and thermodynamic investigation, providing valuable insights into the mechanistic pathways involved.

Reaction Kinetics

The transformation of sulfonyl chlorides, such as in solvolysis reactions, is broadly understood to proceed via a bimolecular nucleophilic substitution (S\N2) mechanism. nih.govbeilstein-journals.orgnih.govmdpi.com This pathway involves the simultaneous formation of a bond with the incoming nucleophile (e.g., a water or alcohol molecule) and the breaking of the sulfur-chlorine bond. This is in contrast to an S\N1 mechanism, which would involve the initial, rate-determining formation of a sulfonyl cation. The high heterolytic bond-dissociation energy of the S-Cl bond makes the formation of such a cation generally unfavorable under typical solvolytic conditions. beilstein-journals.org

Key characteristics of the S\N2 mechanism for sulfonyl chlorides include:

Transition State: The reaction is proposed to pass through a trigonal bipyramidal transition state. nih.govbeilstein-journals.orgcdnsciencepub.com In this arrangement, the incoming nucleophile and the departing chloride ion occupy apical positions.

Substituent Effects: The rate of reaction is sensitive to the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups can influence the activation parameters; for instance, they have been observed to lead to higher values of activation enthalpy (ΔH‡) and less negative values of activation entropy (ΔS‡). nih.govbeilstein-journals.org

Solvent Effects: The nature of the solvent plays a crucial role. Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O and D₂O, show values significantly greater than unity for sulfonyl chlorides (e.g., ~1.56 for benzenesulfonyl chloride), which is indicative of substantial bond-making in the transition state, a hallmark of the S\N2 mechanism. nih.govbeilstein-journals.orgcdnsciencepub.com

The effect of para-substituents on the rate of hydrolysis of benzenesulfonyl chlorides provides a clear illustration of these electronic influences.

| Substituent (X) | Temperature (°C) | k x 10³ (s⁻¹) |

|---|---|---|

| MeO | 4.986 | 1.543 |

| Me | 9.998 | 1.716 |

| H | 15.000 | 3.054 |

| Br | 19.972 | 1.125 |

| NO₂ | 20.841 | 1.764 |

Data sourced from studies on a series of 4-X-benzenesulfonyl chlorides. cdnsciencepub.com

For N-hexanoyl-sulfanilyl chloride, the N-hexanoyl group (-NHCO(CH₂)₄CH₃) is expected to influence the electronic environment of the sulfonyl chloride group, thereby affecting its reactivity in a manner analogous to the substituents shown above.

Thermodynamic Considerations

The thermodynamic parameters of activation provide deeper insight into the reaction mechanism by quantifying the energy changes associated with the formation of the transition state.

Enthalpy of Activation (ΔH‡): This represents the heat required to form the transition state from the reactants.

Entropy of Activation (ΔS‡): This parameter reflects the change in the degree of order between the reactants and the transition state. For S\N2 reactions of sulfonyl chlorides, ΔS‡ values are typically negative. cdnsciencepub.comcdnsciencepub.com This is consistent with an associative mechanism where two reactant molecules (the sulfonyl chloride and the nucleophile) combine to form a single, more ordered transition state. cdnsciencepub.com

Heat Capacity of Activation (ΔCₚ‡): This second-order thermodynamic parameter is derived from the temperature dependence of ΔH‡. It is particularly sensitive to changes in the solvation shell around the reacting molecule as it proceeds to the transition state. beilstein-journals.orgcdnsciencepub.comcdnsciencepub.com

Studies comparing the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride show that while their heat capacities of activation are similar, their entropies of activation differ, suggesting differences in the probability of bond formation rather than in solvent reorganization. cdnsciencepub.comcdnsciencepub.com

| Compound | Temperature (°C) | ΔH‡ (cal/mol) | -ΔS‡ (cal/deg/mol) | -ΔCₚ‡ (cal/deg/mol) |

|---|---|---|---|---|

| Methanesulfonyl Chloride | 10 | 20562 | 8.32 | 55 |

| Benzenesulfonyl Chloride | 10 | 16810 | 13.25 | 55 |

Data adapted from detailed kinetic studies on sulfonyl chloride hydrolysis. cdnsciencepub.comcdnsciencepub.com

In the context of N-hexanoyl-sulfanilyl chloride, the long alkyl chain of the hexanoyl group could introduce specific solvation effects and potentially steric hindrance that would be reflected in its unique thermodynamic activation parameters, distinguishing it from simpler analogs like N-acetyl-sulfanilyl chloride.

Spectroscopic Characterization and Structural Elucidation of N Hexanoyl Sulfanilyl Chloride Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a potential N-hexanoyl-sulfanilyl chloride derivative, specific proton signals are expected. By analogy with N-acetylsulfanilyl chloride, the aromatic protons would appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the para-substitution on the benzene (B151609) ring. The hexanoyl moiety would introduce a series of signals in the upfield region. The α-methylene protons adjacent to the carbonyl group would be expected around δ 2.2-2.6 ppm as a triplet. The subsequent methylene (B1212753) groups of the hexanoyl chain would produce a complex multiplet pattern further upfield, with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The amide proton (N-H) would likely be observed as a broad singlet in the downfield region.

Illustrative Data for N-acetylsulfanilyl chloride: While specific data for the hexanoyl derivative is not available, the ¹H NMR spectrum of N-acetylsulfanilyl chloride shows characteristic peaks that serve as a reference.

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | 7.7 - 8.0 | Doublet of Doublets |

| Amide Proton (N-H) | ~10.5 | Broad Singlet |

| Acetyl Protons (-CH₃) | 2.1 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-hexanoyl-sulfanilyl chloride, the carbonyl carbon of the hexanoyl group would be expected in the range of δ 170-175 ppm. The aromatic carbons would generate signals between δ 120-150 ppm, with four distinct peaks due to the para-substitution pattern. The carbons of the hexanoyl chain would appear in the upfield region (δ 14-40 ppm).

Illustrative Data for N-acetylsulfanilyl chloride: nih.gov The ¹³C NMR spectrum of N-acetylsulfanilyl chloride provides a useful comparison for the expected aromatic and amide-related signals. nih.gov

| Assignment | Chemical Shift (δ) ppm |

| Carbonyl Carbon | ~169 |

| Aromatic Carbons | 120 - 145 |

| Acetyl Carbon (-CH₃) | ~24 |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For N-hexanoyl-sulfanilyl chloride, the FTIR spectrum would be expected to show several key absorption bands. A strong absorption band corresponding to the C=O stretching of the amide group would be anticipated around 1680-1650 cm⁻¹. The N-H stretching vibration of the amide would likely appear as a peak in the region of 3300-3200 cm⁻¹. The sulfonyl chloride group (SO₂Cl) would be characterized by two strong asymmetric and symmetric stretching bands, typically found near 1380-1360 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the hexanoyl chain would be seen just below 3000 cm⁻¹.

Illustrative Data for N-acetylsulfanilyl chloride: nih.gov The FTIR spectrum of N-acetylsulfanilyl chloride displays the key functional group absorptions that would also be characteristic of the hexanoyl derivative. nih.gov

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| N-H (Amide) | Stretching | ~3250 |

| C=O (Amide) | Stretching | ~1670 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | ~1370 |

| SO₂ (Sulfonyl) | Symmetric Stretching | ~1170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of N-hexanoyl-sulfanilyl chloride would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-S bond, leading to the formation of a hexanoylamino-phenyl radical cation and a sulfonyl chloride radical. Another prominent fragmentation pathway would be the loss of the chlorine atom from the sulfonyl chloride group. Alpha-cleavage at the carbonyl group of the hexanoyl chain is also a probable fragmentation route.

Illustrative Data for N-acetylsulfanilyl chloride: nist.gov The mass spectrum of N-acetylsulfanilyl chloride provides insight into the expected fragmentation of the aromatic sulfonyl chloride core. nist.gov

| Fragment Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 233 | Molecular Ion |

| [M-Cl]⁺ | 198 | Loss of Chlorine |

| [M-SO₂Cl]⁺ | 134 | Loss of Sulfonyl Chloride |

| [CH₃CO]⁺ | 43 | Acetyl Cation |

Computational and Theoretical Investigations of N Hexanoyl Sulfanilyl Chloride

Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure Analysis

While specific quantum chemical studies on N-hexanoyl-sulfanilyl chloride are not extensively documented in publicly available literature, the electronic structure of this molecule can be thoroughly analyzed using established computational methods like Density Functional Theory (DFT). Such studies on analogous compounds, including substituted benzenesulfonyl chlorides and N-acylsulfonamides, provide a clear framework for the expected results.

DFT calculations, often employing basis sets like B3LYP/6-31G*, can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov Key insights from these analyses would include:

Molecular Geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net For related sulfonyl chlorides, DFT has been used to determine the conformational preferences of the -SO2Cl group relative to the benzene (B151609) ring. researchgate.net

Electronic Properties: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov For molecules with similar functional groups, the HOMO is often localized on the aromatic ring, while the LUMO is distributed over the sulfonyl chloride group, indicating its electrophilic nature. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov For N-hexanoyl-sulfanilyl chloride, the MEP would show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, and a significant positive potential on the sulfur atom, confirming it as the primary site for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability. dergipark.org.tr

These quantum chemical studies are fundamental for understanding the intrinsic properties of N-hexanoyl-sulfanilyl chloride, which in turn informs its reactivity and potential as a precursor for biologically active compounds.

Molecular Modeling and Simulations

N-hexanoyl-sulfanilyl chloride is a reactive intermediate primarily used to synthesize a variety of N-substituted sulfonamide derivatives. While the chloride itself is generally not the subject of ligand-target interaction studies, the derivative compounds it produces are frequently investigated using molecular modeling and simulation techniques to predict and analyze their biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in virtual screening and rational drug design. For sulfonamide derivatives, docking studies have been widely employed to elucidate their interactions with various biological targets, such as carbonic anhydrases and bromodomains.

Docking analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on sulfonamide derivatives as inhibitors of the BRD4 protein, a target in acute myeloid leukemia, have shown favorable binding energies supported by hydrogen bonding and hydrophobic interactions with key residues in the protein's active site. nih.gov Similarly, docking of N-substituted sulfonamides into the active site of carbonic anhydrase I (PDB ID: 1AZM) has demonstrated binding affinities ranging from -6.8 to -8.2 kcal/mol. researchgate.netscispace.com These values are often compared to a standard inhibitor, such as acetazolamide, to gauge the potential efficacy of the newly designed compounds. researchgate.netscispace.com

Table 1: Molecular Docking Data for Representative Sulfonamide Derivatives

| Derivative Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| N-substituted sulfonamides | Carbonic Anhydrase I | 1AZM | -6.8 to -8.2 | Not specified |

| Isatin-Sulfonamide derivatives | Carbonic Anhydrase | Not specified | -6.89 to -7.12 | Not specified |

| Sulfonamide BRD4 inhibitors | BRD4 Receptor | 4BJX | Favorable binding energies | Key protein residues |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its conformational stability and refining the understanding of binding patterns. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose.

These simulations, often run for nanoseconds, track the movements of atoms in the system, which typically includes the protein, the ligand, water molecules, and ions to mimic physiological conditions. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms is monitored to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein is tracked throughout the simulation to confirm the importance of these interactions for binding stability.

For example, MD simulations have been used to confirm the stability of novel sulfonamide inhibitors within the binding pocket of the BRD4 receptor. nih.gov Such studies often reveal that the ligand induces a stable conformation in the protein, reinforcing the docking predictions and providing a more accurate model of the binding event.

Theoretical Predictions of Reaction Pathways and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, including the formation of sulfonamides from N-hexanoyl-sulfanilyl chloride. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways, intermediate structures, and transition states.

The primary reaction of N-hexanoyl-sulfanilyl chloride involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride ion. Quantum chemical calculations, such as DFT, can be used to model this process. Theoretical studies on the reaction of benzenesulfonyl chloride with amines have shown that the reaction proceeds via a concerted mechanism. butlerov.com

Calculations can determine the activation energy (the energy barrier of the transition state), which is critical for predicting reaction rates. For instance, theoretical calculations comparing the reaction of N-silylamines with sulfonyl fluorides versus sulfonyl chlorides showed the reaction with the chloride to be less exothermic but kinetically favored due to the weaker S-Cl bond compared to the S-F bond. nih.gov The S-Cl bond strength is approximately 66 kcal/mol, making it susceptible to cleavage by a nucleophile. nih.gov

By modeling different potential pathways, such as a direct displacement (SN2-type) mechanism versus a stepwise pathway involving a tetrahedral intermediate, computational chemistry can provide a detailed understanding of the factors controlling the reaction, including the role of solvents and catalysts. nih.govbutlerov.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Through In Silico Approaches (for derived compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For sulfonamide derivatives synthesized from N-hexanoyl-sulfanilyl chloride, QSAR is a powerful tool for predicting the activity of novel compounds and guiding the design of more potent molecules.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR), are then used to create a mathematical equation that relates these descriptors to the biological activity. nih.gov

Both 2D and 3D-QSAR methods are commonly employed:

2D-QSAR: Uses descriptors derived from the 2D structure of the molecule.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of the molecules to derive steric, electrostatic, and hydrophobic field descriptors. nih.gov

These models, once validated, can be used to predict the activity of new, unsynthesized derivatives. Contour maps generated from CoMFA and CoMSIA analyses provide visual guides for drug design, indicating regions where modifications to the molecular structure (e.g., adding bulky, hydrophobic, or electrostatic groups) are likely to enhance or diminish biological activity. nih.gov For instance, QSAR studies on sulfonamide-based BRD4 inhibitors highlighted that incorporating bulkier substituents on a pyridinone ring and hydrophobic groups on a phenyl ring could enhance interactions with the target protein. nih.gov

Table 2: Representative QSAR Model Validation Statistics for Sulfonamide Derivatives

| QSAR Model | Target/Activity | q² (Cross-validation) | r² (Non-cross-validation) | Key Descriptors |

|---|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | BRD4 Inhibition | Validated Internally & Externally | Validated Internally & Externally | Steric, Electrostatic, Hydrophobic fields |

| MLR-based QSAR | Acetylcholinesterase Inhibition | Not specified | Strong correlation | Polar Surface Area (PSA), Dipole Moment, Molecular Weight |

| MLR-based QSAR | Antioxidant Activity (Radical Scavenging) | 0.9708 | Not specified | Not specified |

Applications of N Hexanoyl Sulfanilyl Chloride in the Design and Synthesis of Bioactive Molecules

Role as a Key Synthetic Intermediate in Medicinal Chemistry

N-acylsulfanilyl chlorides, including N-hexanoyl-sulfanilyl chloride, serve as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. rsc.orgguidechem.com The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, and other derivatives. This reactivity is fundamental to its role as a synthetic linchpin.

The N-acyl portion of the molecule, such as the hexanoyl group, is significant for several reasons. It can act as a bioisostere for carboxylic acids, a common functional group in biologically active molecules. researchgate.net The N-acylsulfonamide moiety offers specific physicochemical properties, such as acidity and hydrogen bonding capability, that differ from a simple sulfonamide or carboxylic acid, allowing medicinal chemists to fine-tune the characteristics of a drug candidate. rsc.orgresearchgate.net For instance, N-acetylsulfanilyl chloride, a close analogue, is a well-established intermediate in the preparation of various sulfa drugs, which are used for their antibacterial properties. guidechem.com The versatility of N-acylsulfanilyl chlorides allows for their use as building blocks in creating libraries of compounds for screening in drug discovery programs. guidechem.com

Development of Quorum Sensing Inhibitors Utilizing N-Acylsulfanilyl Scaffolds

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, often regulating virulence factors and biofilm formation. researchgate.net Inhibiting QS is an attractive anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. N-acylsulfanilyl scaffolds are of particular interest in this area because they can mimic the natural signaling molecules used by many Gram-negative bacteria, known as N-acyl homoserine lactones (AHLs).

The N-acylsulfonamide framework allows for systematic modifications to both the acyl chain and the aromatic portion, enabling the exploration of structure-activity relationships to optimize inhibitory effects. researchgate.net Research has shown that compounds incorporating an N-acylsulfonamide moiety can effectively inhibit biofilm formation. For example, certain synthetic N-acylsulfonamide derivatives have demonstrated significant inhibition of biofilm growth in bacteria like E. coli and P. aeruginosa. nih.gov The hexanoyl chain is of a relevant length to interact with the binding sites of QS receptors that typically recognize fatty acyl chains. Studies on related N-acyl cyclopentylamides have shown that the acyl chain length is critical for inhibitory activity, with N-decanoyl cyclopentylamide being a potent inhibitor of QS in P. aeruginosa. researchgate.net

| Compound Type | Target Organism | Activity |

| N-acylsulfonamide derivative 5a | E. coli | 42% biofilm inhibition nih.gov |

| N-acylsulfonamide derivative 5a | P. aeruginosa | 23% biofilm inhibition nih.gov |

| N-acylsulfonamide derivative 5h | E. coli | ~30% biofilm inhibition nih.gov |

| N-decanoyl cyclopentylamide | P. aeruginosa | IC₅₀ = 80 µM (lasB-lacZ) researchgate.net |

Synthesis of Enzyme Inhibitors and Modulators (e.g., Carbonic Anhydrase Inhibitors)

The sulfonamide group is a privileged functional group in medicinal chemistry, most notably for its ability to act as a zinc-binding group in various metalloenzymes. Carbonic anhydrases (CAs) are a family of zinc-containing enzymes crucial for processes like pH regulation and CO₂ transport. Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.

N-hexanoyl-sulfanilyl chloride is a precursor for synthesizing N-acylsulfonamides that can be evaluated as CA inhibitors. The synthesis involves reacting the sulfonyl chloride with an appropriate amine. The resulting N-acylsulfonamide structure can then be tested for its inhibitory potency against various CA isoforms. The acyl group can modulate the solubility and cell permeability of the inhibitor and can form additional interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity. Studies on related chlorine-substituted sulfonyl hydrazones have shown potent, low nanomolar inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II. researchgate.net

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) Range |

| Chlorine-substituted sulfonyl hydrazones | hCA I | 9.12 to 477.63 nM researchgate.net |

| Chlorine-substituted sulfonyl hydrazones | hCA II | 17.54 to 564.62 nM researchgate.net |

| Chlorine-substituted sulfonyl hydrazones | Acetylcholinesterase (AChE) | 9.58 to 104.04 nM researchgate.net |

Derivatization of Carbohydrates and Nucleosides for Enhanced Biological Activities

Carbohydrates and nucleosides are fundamental biological molecules that can be chemically modified to create derivatives with enhanced or novel therapeutic properties. mdpi.com The introduction of a sulfonyl group, through a reagent like N-hexanoyl-sulfanilyl chloride, can significantly alter the biological profile of these molecules. Sulfonated carbohydrates and nucleosides have shown a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects. researchgate.net

The reaction of N-hexanoyl-sulfanilyl chloride with hydroxyl groups on a carbohydrate or nucleoside sugar moiety can lead to the formation of sulfonate esters. This derivatization can improve the molecule's ability to interact with biological targets, enhance its stability, or alter its pharmacokinetic properties. For example, aminoacylated sulfonamide nucleoside analogues have been synthesized and evaluated as inhibitors of aminoacyl-tRNA synthetases, which are essential enzymes for protein synthesis, making them a target for antimicrobial agents. researchgate.net Similarly, complex glycolipids known as resin glycosides, which are naturally occurring carbohydrate derivatives, exhibit a broad spectrum of biological activities, including cytotoxic and multidrug-resistant reversal effects. nih.gov Chemical synthesis of analogs, potentially using sulfonyl chlorides, allows for the exploration of these activities. nih.gov

Design of Novel Sulfonyl Hydrazone Derivatives

Sulfonyl hydrazones are a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.gov They are synthesized through a two-step process where a sulfonyl chloride, such as N-hexanoyl-sulfanilyl chloride, is first reacted with hydrazine (B178648) hydrate (B1144303) to form a sulfonyl hydrazide intermediate. mdpi.comlookchem.com This intermediate is then condensed with an aldehyde or ketone to yield the final sulfonyl hydrazone. researchgate.net

Contributions to Chiral Ligand and Catalyst Development in Asymmetric Synthesis

In asymmetric synthesis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of a product. The development of new and efficient chiral ligands is a central goal in modern organic chemistry. N-acylsulfonamide frameworks derived from N-hexanoyl-sulfanilyl chloride can be incorporated into the structure of chiral ligands.

Functionalization of Polymeric and Cellulosic Materials

The surface modification of polymeric and cellulosic materials is essential for tailoring their properties for specific applications, such as in biomedicine, textiles, or filtration. N-hexanoyl-sulfanilyl chloride can be used as a reagent to covalently attach functional N-acylsulfonamide groups to the surfaces of these materials.

The reactive sulfonyl chloride group can form covalent bonds with hydroxyl groups present on the surface of cellulose (B213188) or with amine groups on functionalized polymers. This process anchors the N-hexanoyl-sulfanilyl moiety to the material. The attached hexanoyl chains can alter the surface properties, for example, by increasing hydrophobicity. This can be useful for creating water-repellent textiles or modifying the biocompatibility of a polymer intended for medical implants. The sulfonamide group itself can serve as a point for further chemical modification, allowing for the attachment of other molecules, such as antimicrobial agents or specific binding ligands.

Structure Activity Relationship Sar and Mechanistic Insights from N Hexanoyl Sulfanilyl Chloride Derivatives

Influence of the N-Hexanoyl Moiety on Biological Activity and Reactivity Profiles

The introduction of an N-hexanoyl group to the sulfanilyl chloride backbone imparts specific physicochemical properties that are critical in defining the molecule's interaction with biological systems and its chemical reactivity. The hexanoyl group, a six-carbon aliphatic chain, significantly increases the lipophilicity of the molecule compared to its shorter-chain analogue, N-acetylsulfanilyl chloride.

Biological Activity:

The increased lipophilicity conferred by the hexanoyl chain can have a profound impact on the biological activity of the resulting sulfonamides. In the context of antimicrobial agents, this enhanced lipophilicity may facilitate the penetration of bacterial cell membranes. The ability of a molecule to traverse the lipid bilayer of a cell is often correlated with its hydrophobic character. A longer alkyl chain can enhance interactions with the lipid components of the cell membrane, potentially leading to increased intracellular concentrations of the drug.

However, the relationship between alkyl chain length and antimicrobial activity is not always linear. While a certain degree of lipophilicity is beneficial for membrane permeation, excessive hydrophobicity can lead to poor solubility in aqueous biological fluids and non-specific binding to hydrophobic pockets in proteins and lipids, which can reduce the effective concentration of the drug at its target site. Studies on other classes of antimicrobial agents have shown that there is often an optimal alkyl chain length for maximal activity, beyond which the activity plateaus or even decreases. For instance, in a series of N-alkyl chitosan (B1678972) derivatives, the antibacterial activity was found to be correlated to the length of the alkyl chain, but the optimal length varied depending on the bacterial strain being tested wikipedia.org.

The N-hexanoyl moiety can also influence the binding affinity of the molecule to its target enzyme. For sulfonamides, a primary target is often dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The acyl group of N-acylsulfonamides can establish additional interactions with the active site of the enzyme, potentially enhancing binding affinity. The flexibility and length of the hexanoyl chain may allow it to adopt a conformation that fits favorably into a hydrophobic pocket within the enzyme's active site, thereby increasing the inhibitory potency.

Reactivity Profile:

The reactivity of N-hexanoyl-sulfanilyl chloride is centered on the sulfonyl chloride group (-SO₂Cl). This group is a potent electrophile and readily reacts with nucleophiles, such as amines, to form stable sulfonamide bonds. This reactivity is the basis for the synthesis of a wide array of N-hexanoyl-sulfanilamide derivatives. The hexanoyl group, being primarily aliphatic, does not exert a strong electronic effect on the sulfonyl chloride group. Its influence is mainly steric. The flexible hexanoyl chain is unlikely to cause significant steric hindrance at the sulfonyl chloride reaction center, allowing for efficient reactions with various nucleophiles.

The table below illustrates the hypothetical influence of increasing N-acyl chain length on the lipophilicity and antibacterial activity of N-acyl-sulfanilamide derivatives, based on general principles observed in other classes of compounds.

| N-Acyl Group | Chain Length | Calculated logP (Illustrative) | Predicted Antibacterial Activity (Illustrative MIC in µg/mL) |

| Acetyl | 2 | 1.5 | 64 |

| Butyryl | 4 | 2.5 | 32 |

| Hexanoyl | 6 | 3.5 | 16 |

| Octanoyl | 8 | 4.5 | 32 |

| Decanoyl | 10 | 5.5 | 64 |

Note: The data in this table is illustrative and based on expected trends in structure-activity relationships. Actual experimental values may vary.

Substituent Effects on the Sulfanilyl Core and Their Impact on Structure-Activity Relationships

Electronic Effects:

Substituents on the aromatic ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups alter the electron density of the aromatic ring and, consequently, the acidity of the sulfonamide proton (N-H). The acidity of this proton is a key factor in the biological activity of many sulfonamides, as the ionized form of the molecule is often the active species that mimics the p-aminobenzoic acid (PABA) substrate of DHPS.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups withdraw electron density from the benzene (B151609) ring. This inductive and/or resonance effect increases the acidity of the sulfonamide proton, leading to a lower pKa. A lower pKa means that a larger fraction of the sulfonamide will be in its ionized form at physiological pH, which can enhance its inhibitory activity against DHPS.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups donate electron density to the benzene ring. This effect decreases the acidity of the sulfonamide proton, resulting in a higher pKa. A higher pKa may lead to a lower proportion of the active ionized species at physiological pH, potentially reducing biological activity.

Steric Effects:

The size and position of substituents on the sulfanilyl core can also have a significant impact on how the molecule fits into the active site of its target enzyme. Bulky substituents, particularly those near the sulfonamide group, can cause steric hindrance, preventing the molecule from binding effectively to the target. Conversely, appropriately positioned substituents can create favorable van der Waals interactions with the enzyme, enhancing binding affinity.

The following table provides an illustrative overview of how different substituents on the sulfanilyl core might affect the pKa and antibacterial activity of a hypothetical N-hexanoyl-sulfanilamide derivative.

| Substituent at C2/C6 | Electronic Effect | Predicted pKa (Illustrative) | Predicted Impact on Antibacterial Activity |

| -H | Neutral | 8.5 | Baseline |

| -Cl | EWG | 7.8 | Increased |

| -NO₂ | Strong EWG | 7.2 | Significantly Increased |

| -CH₃ | EDG | 8.8 | Decreased |

| -OCH₃ | EDG | 9.0 | Significantly Decreased |

Note: This table presents hypothetical data based on established principles of medicinal chemistry. Actual values would require experimental verification.

Mechanistic Elucidation of Biological Effects of N-Hexanoyl-sulfanilyl Chloride Derivatives at the Molecular Level

The biological effects of N-hexanoyl-sulfanilyl chloride derivatives are predicated on their ability to interfere with specific molecular pathways within target organisms. While direct mechanistic studies on N-hexanoyl derivatives are not available, their mechanism of action can be largely inferred from the extensive body of research on other sulfonamides.

Inhibition of Dihydropteroate Synthase (DHPS):

The primary and most well-understood mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a crucial step in the de novo synthesis of folic acid. Folic acid is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids.

N-acylsulfonamides, including hypothetical N-hexanoyl derivatives, act as structural analogues of PABA. The sulfanilyl portion of the molecule mimics the PABA structure, allowing it to bind to the active site of DHPS. The ionized sulfonamide group is thought to be critical for this mimicry. Once bound, the sulfonamide prevents the natural substrate, PABA, from accessing the active site, thereby halting the synthesis of dihydrofolic acid and, consequently, arresting bacterial growth. The N-hexanoyl group, as discussed, could potentially enhance this inhibition by forming additional favorable interactions within the PABA-binding pocket of the enzyme.

Other Potential Mechanisms:

While DHPS inhibition is the classical mechanism, emerging research suggests that sulfonamide derivatives may exert their biological effects through other pathways as well.

Carbonic Anhydrase Inhibition: Some sulfonamides are known to be potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport. The sulfonamide moiety can coordinate to the zinc ion in the active site of these enzymes. The specific structure of the N-hexanoyl derivative would determine its selectivity and potency as a carbonic anhydrase inhibitor.

Anticancer Activity: Certain N-acylsulfonamides have demonstrated anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of cell cycle-regulating kinases. The N-hexanoyl group could influence the lipophilicity and cell permeability of such compounds, potentially affecting their efficacy as anticancer agents. QSAR studies on some anticancer N-acylbenzenesulfonamides have indicated that their activity depends on topological distances, the number of ring systems, and charge distribution.

Anti-inflammatory Effects: Some sulfonamide-containing compounds, such as celecoxib, are known for their anti-inflammatory properties, which are mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The structural features of N-hexanoyl-sulfanilamide derivatives would determine their potential to interact with the active site of COX enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.